Benzo[b]thiophene, 6-bromo-4-methyl-
Description
Overview of Benzo[b]thiophene Derivatives: Structural Significance and Research Trajectories
The fundamental structure of benzo[b]thiophene is an aromatic bicyclic system where a benzene (B151609) ring is fused to the 'b' side of a thiophene (B33073) ring. wikipedia.org This fusion results in a stable, planar molecule with a delocalized π-electron system extending over both rings. The presence of the sulfur atom influences the electronic properties of the molecule, making it an interesting component for various applications.
Historically, research on benzo[b]thiophene derivatives has been heavily concentrated in medicinal chemistry. The scaffold is considered a "privileged structure" because it is a key component in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
In recent years, research has expanded significantly into non-biological applications, particularly in the field of materials science. Scientists are leveraging the unique electronic characteristics of the benzo[b]thiophene core to develop novel organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net This trajectory is driven by the ability to modify the benzo[b]thiophene structure to fine-tune its performance in electronic devices.
Historical Context of Benzo[b]thiophene Chemistry in Non-Biological Domains
The history of benzo[b]thiophene in non-biological chemistry is rooted in its natural occurrence and its role as a precursor to synthetic dyes. The parent compound, benzo[b]thiophene, is a natural constituent of petroleum-related deposits such as lignite tar. wikipedia.org
One of the earliest and most significant applications of this chemical class was in the creation of dyes. Benzo[b]thiophene derivatives are fundamental to the synthesis of thioindigo, a sulfur-based analogue of the famous dye indigo. wikipedia.orgwikipedia.org Thioindigo dyes were developed to provide a range of colors, including pinks and reds, for textiles. wikipedia.org The synthesis of these dyes demonstrated the chemical versatility of the benzo[b]thiophene core. A closely related precursor, 6-Bromo-4-methylbenzo[b]thiophen-3(2H)-one, has been identified as a key intermediate in the production of modern dyes and pigments, including Pigment Red 86, Pigment Red 94, and Pigment Red 181. dyestuffintermediates.com
Rationale for Focused Investigation on Substituted Benzo[b]thiophenes in Materials and Synthetic Science
The focused investigation into substituted benzo[b]thiophenes like Benzo[b]thiophene, 6-bromo-4-methyl- is driven by the need for molecular building blocks with precisely controlled properties. The strategic placement of different functional groups on the benzo[b]thiophene core allows chemists to systematically alter its electronic, optical, and physical characteristics.
The introduction of a bromine atom, as in the 6-bromo position, is a particularly powerful strategy in synthetic science. The bromo group serves as a versatile chemical "handle." It can be readily used in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to attach other molecular fragments, enabling the construction of larger, more complex conjugated systems. mdpi.comnih.gov This is a critical step in designing advanced materials for organic electronics.
The methyl group, located at the 4-position, also plays a crucial role. Alkyl chains like methyl groups can influence the molecule's solubility, which is important for solution-based processing of organic electronic devices. Furthermore, they can affect the solid-state packing of the molecules, which has a direct impact on charge transport efficiency in organic semiconductors.
Therefore, a molecule like Benzo[b]thiophene, 6-bromo-4-methyl- represents a purpose-built intermediate. Its specific substitution pattern makes it an ideal candidate for synthesizing new materials where the bromo group allows for programmed assembly into larger structures, and the methyl group helps to ensure processability and favorable solid-state morphology.
Data Tables
Table 1: Physicochemical Properties of Benzo[b]thiophene and a Related Derivative Data for the specific compound Benzo[b]thiophene, 6-bromo-4-methyl- is not extensively available in public literature; therefore, data for the parent and a related bromo- derivative are provided for context.
| Property | Benzo[b]thiophene | 6-Bromobenzo[b]thiophene |
| Molecular Formula | C₈H₆S | C₈H₅BrS |
| Molar Mass | 134.20 g/mol wikipedia.org | 213.09 g/mol |
| Appearance | White Solid wikipedia.org | Solid |
| Melting Point | 32 °C wikipedia.org | 56-60 °C |
| Boiling Point | 221 °C wikipedia.org | Not specified |
| CAS Number | 95-15-8 wikipedia.org | 17347-32-9 |
Table 2: Application of Substituted Benzo[b]thiophene Precursors in Dye Synthesis
| Precursor Compound | Resulting Dye/Pigment | Reference |
| 6-Bromo-4-methylbenzo[b]thiophen-3(2H)-one | Pigment Red 86 | dyestuffintermediates.com |
| 6-Bromo-4-methylbenzo[b]thiophen-3(2H)-one | Pigment Red 94 | dyestuffintermediates.com |
| 6-Bromo-4-methylbenzo[b]thiophen-3(2H)-one | Pigment Red 181 | dyestuffintermediates.com |
Retrosynthetic Analysis of the 6-Bromo-4-methylbenzo[b]thiophene Framework
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. For 6-bromo-4-methylbenzo[b]thiophene, two primary disconnection strategies can be envisioned.
Strategy A: Late-Stage Functionalization
This approach involves disconnecting the carbon-halogen and carbon-carbon bonds corresponding to the substituents from the intact benzo[b]thiophene core.
C-Br Disconnection: The 6-bromo group can be retrosynthetically removed to simplify the target to 4-methylbenzo[b]thiophene. This implies a late-stage electrophilic bromination step in the forward synthesis.
C-CH₃ Disconnection: Further disconnection of the 4-methyl group leads to the parent 6-bromobenzo[b]thiophene, suggesting a methylation reaction would be required.
Core Disconnection: Finally, the benzo[b]thiophene core itself is disconnected. This can be achieved through various ring-closing strategies, such as breaking the C2-C3 and C3a-S bonds, which points towards an electrophilic cyclization of a precursor like an o-alkynyl thioanisole.
While conceptually straightforward, this strategy faces significant challenges in controlling the regioselectivity of the functionalization steps (bromination and methylation) on the benzo[b]thiophene nucleus, where positions 2 and 3 are typically more reactive towards electrophiles .
Strategy B: Convergent Synthesis with Pre-functionalized Precursors
A more regiochemically controlled approach involves constructing the bicyclic system from a benzene-based starting material that already contains the desired bromine and methyl substituents, or their precursors, in the correct 1,3,5-relationship.
Thiophene Ring Annulation: The primary disconnection involves breaking the bonds of the thiophene ring. For instance, cleaving the C3-C3a and C2-S bonds suggests a precursor such as a substituted o-thiolated phenylacetylene or a related structure that can undergo cyclization. A key starting material for this route could be derived from 3-bromo-5-methylaniline or 2-bromo-4-methylthiophenol. This strategy builds the complexity of the substitution pattern into a simpler monocyclic precursor, where regiocontrol is often easier to achieve, before the core construction. This is generally the preferred method for synthesizing specifically polysubstituted benzo[b]thiophenes.
Classical Ring-Closure Strategies for Benzo[b]thiophene Core Construction
The formation of the benzo[b]thiophene skeleton is the cornerstone of any synthesis. Numerous classical and modern methods have been developed for this purpose.
These methods typically involve the reaction of a substituted benzene derivative with a sulfur-containing reagent to form the thiophene ring in an annulation process.
One notable method is the Fiesselmann thiophene synthesis , which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds in the presence of a base to form substituted thiophenes wikipedia.orgderpharmachemica.com. While often used for simple thiophenes, variations can be applied to build the fused ring system. For example, a suitably substituted β-keto ester on a benzene ring could react with a sulfur source to construct the thiophene moiety derpharmachemica.com.
Another classical approach involves reacting appropriately substituted benzenes with elemental sulfur. For instance, 2-nitrochalcones can react with elemental sulfur in the presence of a base like DIPEA, which acts as a sulfur activator, to yield 2-benzoylbenzothiophenes nih.gov. A more direct route involves the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide, which can proceed without a transition-metal catalyst to form 2-substituted benzo[b]thiophenes nih.gov.
| Reaction Type | Key Precursors | Sulfur Source | Typical Conditions |
| Fiesselmann Synthesis | β-keto esters, α,β-acetylenic esters | Thioglycolic acid derivatives | Base-catalyzed condensation |
| Chalcone Cyclization | 2-Nitrochalcones | Elemental Sulfur (S₈) | DIPEA, heat |
| Thiolation Annulation | 2-Bromo alkynylbenzenes | Sodium Sulfide (Na₂S) | CuI, TMEDA |
| Aryne Cyclization | o-Silylaryl triflates, Alkynyl sulfides | Alkynyl sulfide | CsF, heat rsc.org |
This table provides an interactive summary of selected ring-closure strategies involving sulfur-containing precursors for the synthesis of the benzo[b]thiophene core.
Electrophilic cyclization is a powerful and widely used strategy for constructing the benzo[b]thiophene ring. This method typically starts with an o-alkynyl thioanisole derivative, which undergoes an intramolecular cyclization upon reaction with an electrophile.
This approach offers an attractive pathway to the benzo[b]thiophene core, and various electrophiles have been successfully employed, including molecular iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and bromine (Br₂) nih.gov. The reaction proceeds via the attack of the alkyne on the electrophile, followed by an intramolecular nucleophilic attack from the sulfur atom onto the resulting activated intermediate, leading to the cyclized product.
A significant advantage of this method is its tolerance for various functional groups on the aromatic ring. Research has demonstrated the successful synthesis of a 6-bromo substituted benzo[b]thiophene derivative in excellent yield via the electrophilic cyclization of the corresponding bromo-substituted o-alkynyl thioanisole, confirming the viability of this strategy for preparing halogenated benzo[b]thiophenes nih.gov.
| Electrophile | Precursor | Product Type | Reference Example |
| I₂, Br₂, NBS | o-(1-Alkynyl)thioanisole | 3-Halo-2-substituted-benzo[b]thiophene | Larock et al. nih.gov |
| p-O₂NC₆H₄SCl | o-(1-Alkynyl)thioanisole | 3-(Thioaryl)-2-substituted-benzo[b]thiophene | Larock et al. nih.gov |
| [Me₂S-SMe]BF₄ | o-(1-Alkynyl)thioanisole | 3-(Methylthio)-2-substituted-benzo[b]thiophene | Kesharwani et al. nih.gov |
This interactive table summarizes common electrophiles used in the cyclization of o-alkynyl thioanisoles to form benzo[b]thiophenes.
Targeted Functionalization of Pre-formed Benzo[b]thiophene Systems
This synthetic approach begins with a simpler, pre-formed benzo[b]thiophene and introduces the desired substituents in subsequent steps. The success of this strategy is highly dependent on the ability to control the regioselectivity of the reactions.
The direct bromination of 4-methylbenzo[b]thiophene to selectively obtain the 6-bromo isomer is a significant challenge. The inherent reactivity of the benzo[b]thiophene ring system towards electrophilic substitution complicates this transformation. The generally accepted order of reactivity for electrophilic attack on an unsubstituted benzo[b]thiophene is 3 > 2 > 6 > 5 > 4 > 7 . The thiophene ring is significantly more activated than the benzene ring.
Introducing a methyl group regioselectively at the C4 position of a pre-formed 6-bromobenzo[b]thiophene is also non-trivial using classical methods like Friedel-Crafts reactions. Friedel-Crafts acylation or alkylation of benzo[b]thiophene predominantly occurs at the C2 and C3 positions due to the higher electron density in the thiophene ring google.comstackexchange.com.
A more effective strategy for regiocontrolled functionalization is Directed ortho-Metalation (DoM) uwindsor.cabaranlab.org. This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position, creating a nucleophilic center that can then be quenched with an electrophile.
To achieve methylation at C4 on a 6-bromobenzo[b]thiophene, a DMG would ideally be placed at the C5 position. A hypothetical synthetic route could involve:
Introduction of a potent DMG, such as a pivalamide (-NHCOt-Bu) or a carbamate (-OCONEt₂), at the C5 position of 6-bromobenzo[b]thiophene.
ortho-Lithiation at the C4 position using a strong base like sec-butyllithium in the presence of TMEDA. The DMG at C5 directs the deprotonation specifically to the C4 position.
Quenching the resulting C4-lithiated intermediate with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate.
Removal of the directing group at C5 to yield the final 6-bromo-4-methylbenzo[b]thiophene.
This DoM strategy, while requiring several steps, offers a plausible and regiochemically precise route to introduce the methyl group at the sterically hindered and electronically less-favored C4 position, overcoming the limitations of classical electrophilic substitution reactions rsc.orgharvard.edu.
Synthetic Routes to 6-Bromo-4-methylbenzo[b]thiophene: A Focus on Modern Methodologies
The synthesis of substituted benzo[b]thiophenes is a significant area of research in organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The specific isomer, 6-bromo-4-methylbenzo[b]thiophene, incorporates a substitution pattern that requires strategic synthetic planning. This article details modern catalytic methods, green chemistry approaches, and the synthesis of key precursors relevant to the construction of this target molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
826995-69-1 |
|---|---|
Molecular Formula |
C9H7BrS |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
6-bromo-4-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5H,1H3 |
InChI Key |
ZKFLBUVUOJCEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CS2)Br |
Origin of Product |
United States |
Chemical Reactivity, Derivatization, and Mechanistic Insights of 6 Bromo 4 Methylbenzo B Thiophene
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Core
The benzo[b]thiophene system is a π-electron rich heterocycle that readily undergoes electrophilic aromatic substitution. The preferred site of attack is generally the thiophene (B33073) ring, which is more activated than the benzene (B151609) portion. For an unsubstituted benzo[b]thiophene, the order of positional reactivity towards electrophiles is typically 3 > 2 > 6 > 5 > 4 > 7. However, the substituents on the 6-bromo-4-methylbenzo[b]thiophene molecule significantly influence this regioselectivity.
Common electrophilic substitution reactions include:
Nitration and Sulfonation: These reactions introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively. The reaction conditions must be carefully controlled to avoid oxidation of the sulfur atom. The substitution is expected to favor the 3-position.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups. Friedel-Crafts acylation, for instance, using an acyl chloride and a Lewis acid catalyst, would likely yield the 3-acyl derivative.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. wikipedia.orgijpcbs.comorganic-chemistry.org For 6-bromo-4-methylbenzo[b]thiophene, formylation is anticipated to occur at the 3-position, the most electron-rich and sterically accessible site on the thiophene ring. jk-sci.comresearchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Bromo-4-methylbenzo[b]thiophene
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | NBS, CHCl₃ | 3,6-Dibromo-4-methylbenzo[b]thiophene |
| Nitration | HNO₃, H₂SO₄ | 6-Bromo-4-methyl-3-nitrobenzo[b]thiophene |
Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety
Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally a challenging transformation that requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 6-bromo-4-methylbenzo[b]thiophene, the bromine atom is on the benzene ring. The benzo[b]thiophene nucleus itself is not strongly electron-withdrawing, and the 4-methyl group is electron-donating, which further deactivates the ring towards nucleophilic attack.
Therefore, direct SₙAr reactions at the C6 position are expected to be difficult. For substitution to occur, forcing conditions (high temperature and pressure) with potent nucleophiles like alkoxides or amides might be necessary. Alternatively, the reaction could proceed through an elimination-addition mechanism involving a highly reactive "hetaryne" intermediate, although this pathway also requires a strong base.
Due to these challenges, transition-metal-catalyzed cross-coupling reactions (discussed in section 3.3) are far more common and synthetically useful for replacing the bromine atom with other functional groups.
Diverse Cross-Coupling Reactions for Advanced Functionalization
The bromine atom at the 6-position serves as a versatile handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov The 6-bromo-4-methylbenzo[b]thiophene can be readily coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters to yield 6-substituted derivatives. unimib.itnih.govmdpi.com Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Methyl-6-phenylbenzo[b]thiophene |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Methyl-6-(thiophen-2-yl)benzo[b]thiophene |
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by a combination of palladium and copper complexes. wikipedia.org It is an efficient method for synthesizing arylalkynes. 6-Bromo-4-methylbenzo[b]thiophene can be reacted with a variety of terminal alkynes under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) to afford 6-alkynyl-4-methylbenzo[b]thiophenes. libretexts.orgorganic-chemistry.orgresearchgate.net These products are valuable intermediates for further synthetic transformations.
Table 3: Representative Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Product |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4-Methyl-6-(phenylethynyl)benzo[b]thiophene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 4-Methyl-6-((trimethylsilyl)ethynyl)benzo[b]thiophene |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and heterocycles. nih.govacsgcipr.org 6-Bromo-4-methylbenzo[b]thiophene can be effectively coupled with various amines using a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) to produce 6-amino-4-methylbenzo[b]thiophene derivatives. nih.govmit.edu
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst / Ligand | Base | Product |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(4-Methylbenzo[b]thiophen-6-yl)morpholine |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | N-(4-Methylbenzo[b]thiophen-6-yl)aniline |
C-S Bond Formation: The formation of aryl thioethers can be achieved through copper- or palladium-catalyzed coupling of aryl halides with thiols. researchgate.netuu.nlorganic-chemistry.orgnsf.gov For 6-bromo-4-methylbenzo[b]thiophene, coupling with various alkyl or aryl thiols can be accomplished using catalysts like copper(I) iodide, often in the absence of a ligand, or with palladium complexes. These reactions provide access to a range of 6-(organothio)-4-methylbenzo[b]thiophene compounds. whiterose.ac.uk
Oxidation and Reduction Chemistry of the Benzo[b]thiophene Heterocycle
Oxidation: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation. Treatment with controlled amounts of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding sulfoxide (B87167) (a chiral center at sulfur). rsc.orgumn.edumasterorganicchemistry.com Using an excess of a stronger oxidizing agent, like hydrogen peroxide in acetic acid or excess m-CPBA, leads to the formation of the benzo[b]thiophene-1,1-dioxide, or sulfone. researchgate.netnih.gov The electronic nature of the substituents can influence the ease of oxidation; however, both sulfoxides and sulfones of the 6-bromo-4-methylbenzo[b]thiophene core are accessible. These oxidized derivatives have significantly different electronic properties compared to the parent heterocycle and are useful in materials science and as intermediates in cycloaddition reactions.
Reduction: The benzo[b]thiophene ring can be partially or fully reduced. Catalytic hydrogenation is a common method for this transformation. acs.org Using catalysts like palladium on carbon (Pd/C) or ruthenium complexes under hydrogen pressure can selectively reduce the thiophene ring, yielding 2,3-dihydro-6-bromo-4-methylbenzo[b]thiophene. researchgate.netthaiscience.info The benzene ring is more resistant to reduction and requires more forcing conditions (e.g., high-pressure hydrogenation with a rhodium or ruthenium catalyst) to be saturated. Desulfurization, the complete removal of the sulfur atom, can also be achieved under certain reductive conditions, for instance, using Raney nickel.
Functional Group Transformations and Derivatizations on the Methyl Group
The 4-methyl group, being in a benzylic-like position, is amenable to a variety of functional group transformations.
Benzylic Halogenation: The methyl group can be selectively halogenated under free-radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a standard method for converting the methyl group into a bromomethyl group (-CH₂Br). organic-chemistry.orgmasterorganicchemistry.com This transformation provides a reactive intermediate, 6-bromo-4-(bromomethyl)benzo[b]thiophene, which is a valuable precursor for introducing a wide range of nucleophiles at the 4-position via Sₙ2 reactions.
Benzylic Oxidation: The methyl group can be oxidized to other functional groups. organic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating can oxidize the methyl group completely to a carboxylic acid, yielding 6-bromobenzo[b]thiophene-4-carboxylic acid. researchgate.netpsu.eduwikipedia.org Milder oxidation conditions can potentially lead to the formation of the corresponding aldehyde or alcohol, although controlling the oxidation at these intermediate stages can be challenging.
Table 5: Functionalization of the 4-Methyl Group
| Reaction | Reagents | Product |
|---|---|---|
| Benzylic Bromination | NBS, AIBN, CCl₄ | 6-Bromo-4-(bromomethyl)benzo[b]thiophene |
Studies on Regioselectivity and Chemoselectivity in Complex Transformations
Detailed studies focusing specifically on the regioselectivity and chemoselectivity in complex transformations of 6-Bromo-4-methylbenzo[b]thiophene are not extensively available in the current body of scientific literature. However, based on the known reactivity of analogous substituted benzo[b]thiophenes, several potential reaction pathways and selectivity considerations can be inferred.
Palladium-catalyzed cross-coupling reactions are anticipated to be a primary method for the functionalization of the 6-bromo position. The regioselectivity in these reactions is generally high, with the reaction occurring at the carbon-bromine bond.
Table 1: Anticipated Regioselective Cross-Coupling Reactions of 6-Bromo-4-methylbenzo[b]thiophene
| Reaction Type | Reagent | Expected Product Structure |
| Suzuki Coupling | Arylboronic acid | 6-Aryl-4-methylbenzo[b]thiophene |
| Sonogashira Coupling | Terminal alkyne | 6-Alkynyl-4-methylbenzo[b]thiophene |
| Heck Coupling | Alkene | 6-Alkenyl-4-methylbenzo[b]thiophene |
| Buchwald-Hartwig Amination | Amine | 6-Amino-4-methylbenzo[b]thiophene |
Chemoselectivity would become a critical factor if other reactive functional groups are present on the coupling partner or the benzo[b]thiophene core. For instance, if a second halogen were introduced onto the benzo[b]thiophene ring, the relative reactivity of the two halogens in a cross-coupling reaction would depend on the nature of the halogen and the specific reaction conditions, including the choice of catalyst and ligands.
Lithiation of 6-Bromo-4-methylbenzo[b]thiophene would likely occur via halogen-metal exchange at the 6-position when treated with organolithium reagents such as n-butyllithium. The resulting 6-lithio-4-methylbenzo[b]thiophene could then be quenched with various electrophiles to introduce a range of functional groups at this position. Regioselectivity in this two-step sequence is dictated by the initial position of the bromine atom.
Mechanistic Elucidation of Novel Reactions Involving 6-Bromo-4-methylbenzo[b]thiophene
There is a significant lack of published research detailing the mechanistic elucidation of novel reactions specifically involving 6-Bromo-4-methylbenzo[b]thiophene. Mechanistic studies typically require in-depth experimental and computational work to understand the reaction pathways, transition states, and intermediates.
For the commonly employed palladium-catalyzed cross-coupling reactions, the general catalytic cycles are well-established. For example, a Suzuki coupling would proceed through a sequence of oxidative addition of the 6-bromo-4-methylbenzo[b]thiophene to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the 6-aryl-4-methylbenzo[b]thiophene product and regenerate the Pd(0) catalyst. The specific rates and efficiencies of these steps for this particular substrate have not been reported.
Potential novel reactions could involve the activation of other positions on the benzo[b]thiophene ring, such as C-H activation. The regioselectivity of such a reaction would be influenced by the directing effects of the sulfur atom, the methyl group, and the bromine atom. A detailed mechanistic study would be required to understand these directing effects and to rationalize the observed product distribution.
Furthermore, complex, multi-step reactions involving 6-Bromo-4-methylbenzo[b]thiophene could proceed through unexpected mechanistic pathways, potentially involving rearrangements. An example from the broader class of substituted nitrobenzo[b]thiophenes has shown that reactions with nucleophiles can proceed via a base-catalyzed mechanism involving a rearrangement. Whether similar complex mechanisms are at play in reactions of 6-Bromo-4-methylbenzo[b]thiophene is a question that can only be answered through dedicated mechanistic investigation.
Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For Benzo[b]thiophene, 6-bromo-4-methyl-, both ¹H and ¹³C NMR would provide definitive structural confirmation. Although specific experimental spectra are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of substituents on the benzothiophene (B83047) core.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region (typically 6.5-8.0 ppm for aromatic compounds) would feature signals for the four protons on the bicyclic ring system. pressbooks.publibretexts.org The methyl group protons would appear as a sharp singlet in the upfield region (around 2.3-2.6 ppm).
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.4 - 7.6 | Doublet | J(H2-H3) ≈ 5.5 |
| H-3 | 7.2 - 7.4 | Doublet | J(H3-H2) ≈ 5.5 |
| H-5 | 7.6 - 7.8 | Doublet | J(H5-H7) ≈ 0.5-1.0 (meta) |
| H-7 | 7.9 - 8.1 | Doublet | J(H7-H5) ≈ 0.5-1.0 (meta) |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the electron-donating nature of the methyl group. Aromatic carbons typically resonate between 110-140 ppm. pressbooks.puboregonstate.edu The carbon atom attached to the bromine (C-6) is expected to be shifted to a higher field (lower ppm value) due to the heavy-atom effect, while the other carbons will be influenced by standard substituent effects. rsc.org
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 124 - 127 |
| C-3 | 122 - 125 |
| C-3a | 139 - 142 |
| C-4 | 133 - 136 |
| C-5 | 125 - 128 |
| C-6 | 118 - 122 |
| C-7 | 123 - 126 |
| C-7a | 138 - 141 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. horiba.com Each technique is governed by different selection rules, often providing complementary information. nii.ac.jp
Infrared (IR) Spectroscopy: The IR spectrum of Benzo[b]thiophene, 6-bromo-4-methyl- would exhibit characteristic absorption bands. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the aromatic system typically produce a series of bands in the 1600-1400 cm⁻¹ region. iosrjournals.org The C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region are often diagnostic of the substitution pattern on the benzene (B151609) ring. libretexts.org The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing vibrations of non-polar bonds and symmetric stretching modes. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-S bond of the thiophene (B33073) ring and the C-Br bond also give rise to characteristic Raman signals. researchgate.net The C-Br stretch, for instance, is often observed in the 200-400 cm⁻¹ range in brominated aromatic compounds. researchgate.net
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |
| C-H In-plane Bend | 1300 - 1000 | Medium | Weak |
| C-H Out-of-plane Bend | 900 - 700 | Strong | Weak |
Mass Spectrometry Techniques in Reaction Pathway Identification and Molecular Weight Determination
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information from its fragmentation patterns.
For Benzo[b]thiophene, 6-bromo-4-methyl- (C₉H₇BrS), the calculated monoisotopic mass is 225.9479 u. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring this mass to within a few parts per million.
The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (m/z 226 and 228). wpmucdn.com This isotopic signature is a definitive indicator of the presence of a single bromine atom. wpmucdn.com
Common fragmentation pathways for benzothiophenes and halogenated aromatic compounds would be expected. nih.govnih.govlibretexts.org
Predicted Fragmentation Pathways
| Ion | m/z (for ⁷⁹Br) | Description |
|---|---|---|
| [C₉H₇BrS]⁺˙ | 226 | Molecular Ion (M⁺˙) |
| [C₉H₇S]⁺ | 147 | Loss of •Br radical |
| [C₈H₄BrS]⁺˙ | 211 | Loss of •CH₃ radical |
Electronic Absorption and Emission Spectroscopy for Optical Property Assessment in Materials Science
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence/phosphorescence emission spectroscopy, provides insights into the electronic structure and optical properties of a molecule. These properties are critical for applications in materials science, such as in organic electronics. mdpi.com
UV-Vis Absorption: The parent benzothiophene molecule exhibits strong absorption bands in the UV region due to π-π* transitions within the aromatic system. researchgate.net The introduction of a methyl group (an auxochrome) and a bromine atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. nii.ac.jp Substituted benzothiophenes are known to have applications in materials with tailored optical and electronic properties. mdpi.comrsc.org
Emission Spectroscopy: While many aromatic hydrocarbons are fluorescent, the presence of the heavy bromine atom in Benzo[b]thiophene, 6-bromo-4-methyl- is expected to significantly influence its emission properties. The "heavy-atom effect" enhances intersystem crossing from the excited singlet state to the triplet state. This typically leads to a decrease in fluorescence intensity (fluorescence quenching) and an increase in the likelihood and intensity of phosphorescence. Therefore, the compound may exhibit weak fluorescence but potentially measurable phosphorescence at low temperatures.
X-ray Crystallography for Solid-State Structure Determination and Packing Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for Benzo[b]thiophene, 6-bromo-4-methyl- has not been reported in public databases, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. growingscience.com
Such an analysis would confirm the planarity of the benzothiophene ring system and reveal the spatial arrangement of the substituents. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact in the solid state. Potential intermolecular interactions that could be observed include π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, which are crucial for understanding the bulk properties of the material. nih.gov
Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures and verifying the purity of synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like Benzo[b]thiophene, 6-bromo-4-methyl-. In a GC-MS analysis, the compound would be separated from any impurities or reaction byproducts based on its boiling point and affinity for the GC column, and it would be identified by its characteristic retention time. The coupled mass spectrometer would then provide the mass spectrum for that specific retention time, confirming the molecular weight and fragmentation pattern as described in section 4.3. researchgate.netnih.gov This provides a high degree of certainty in both identification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for monitoring reactions in solution without extensive workup, LC-MS is a powerful alternative. The compound would be separated by high-performance liquid chromatography (HPLC) and subsequently detected by MS. This technique is crucial for tracking the consumption of reactants and the formation of products in real-time, enabling the optimization of synthetic procedures. researchgate.net
Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Methylbenzo B Thiophene
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
There are no specific DFT studies in the available literature that investigate the reaction mechanisms, calculate activation energies, or characterize the transition states for reactions involving 6-bromo-4-methylbenzo[b]thiophene.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
No molecular dynamics simulation studies have been published that describe the conformational analysis or the nature of intermolecular interactions of 6-bromo-4-methylbenzo[b]thiophene.
Prediction of Spectroscopic Parameters and Optical Properties
Theoretical predictions of spectroscopic data (such as NMR, IR, or UV-Vis spectra) and optical properties for 6-bromo-4-methylbenzo[b]thiophene based on computational models are not found in the searched literature.
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) from Theoretical Models
No QSRR or QSPR models specifically developed for or including 6-bromo-4-methylbenzo[b]thiophene have been identified.
Further research or new computational studies would be required to provide the specific data needed to populate this article as requested.
Applications of 6 Bromo 4 Methylbenzo B Thiophene in Materials Science and Advanced Technologies
Role as a Monomer and Building Block in Polymer Chemistry
The benzo[b]thiophene scaffold is a well-established building block for various functional polymers due to its rigid, planar structure and electron-rich nature, which facilitates charge transport.
Conducting Polymers and Organic Semiconductors
In principle, 6-Bromo-4-methylbenzo[b]thiophene could serve as a monomer for synthesizing conducting polymers. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, which are common methods for creating conjugated polymer chains. The methyl group at the 4-position could influence the polymer's solubility and morphology, which are crucial factors for its processability and performance in electronic devices. The resulting polymers would be expected to exhibit semiconducting properties, making them candidates for use in organic electronics.
Conjugated Polymers for Optoelectronic Devices (e.g., OLEDs, OFETs)
Polymers derived from benzo[b]thiophene are frequently investigated for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By incorporating 6-bromo-4-methylbenzo[b]thiophene into a polymer backbone, it would be possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection and transport in OLEDs and for achieving high charge carrier mobility in OFETs. The specific positions of the bromo and methyl groups would uniquely affect the electronic structure and solid-state packing of the polymer, thereby influencing the performance of the final device. However, specific performance data for polymers derived from this particular monomer is not currently available.
Development of Novel Liquid Crystal Materials for Display and Microwave Technologies
Benzo[b]thiophene derivatives have been utilized as core structures in liquid crystal materials due to their rigid and anisotropic molecular shape. The introduction of a bromine atom and a methyl group, as in 6-bromo-4-methylbenzo[b]thiophene, would modulate the molecule's polarity, polarizability, and steric interactions. These modifications could lead to the formation of specific mesophases (e.g., nematic, smectic) that are essential for applications in display technologies and microwave devices. Research on closely related benzo[b]thiophene structures has shown that such substitutions can significantly influence the temperature range and stability of the liquid crystalline phases.
Precursor in the Synthesis of Functional Dyes and Pigments with Tunable Optical Properties
The benzo[b]thiophene ring system is a chromophore that can be chemically modified to create a wide range of dyes and pigments. The 6-bromo-4-methylbenzo[b]thiophene scaffold could be a valuable precursor for creating novel colorants. The bromine atom can be substituted through various chemical reactions to introduce different functional groups, which would alter the electronic structure and, consequently, the absorption and emission properties of the molecule. This allows for the systematic tuning of the dye's color and other optical properties, such as fluorescence. While the general synthetic utility is clear, specific examples of dyes synthesized from 6-bromo-4-methylbenzo[b]thiophene are not documented in major databases.
Ligand and Precursor in Homogeneous and Heterogeneous Catalysis (non-biological systems)
The sulfur atom in the benzo[b]thiophene ring can coordinate with metal centers, making its derivatives potential ligands in catalysis. 6-Bromo-4-methylbenzo[b]thiophene could be used to synthesize more complex ligands where the electronic and steric properties are fine-tuned by the bromo and methyl substituents. These ligands could then be used to prepare homogeneous catalysts for a variety of organic transformations. Additionally, such molecules can be precursors for the synthesis of heterogeneous catalysts, where they are immobilized on a solid support.
Applications in Chemical Sensing and Environmental Monitoring (non-biological contexts)
Materials based on benzo[b]thiophene have been explored for their potential in chemical sensing. The interaction of an analyte with a benzo[b]thiophene-containing material can lead to a detectable change in its optical or electrical properties. Polymers or small molecules derived from 6-bromo-4-methylbenzo[b]thiophene could be designed to be selective towards specific environmental pollutants. The specific electronic signature of the 6-bromo-4-methyl substitution pattern could lead to unique sensing capabilities, although no such sensors based on this specific compound have been reported.
Supramolecular Chemistry and Self-Assembled Systems for Advanced Materials
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects, are fundamental to creating large, well-organized structures from smaller molecular building blocks—a process known as self-assembly. This bottom-up approach allows for the design and synthesis of complex, functional materials with applications in various advanced technologies.
A comprehensive search of scientific literature and research databases was conducted to identify studies on the specific applications of Benzo[b]thiophene, 6-bromo-4-methyl- as a building block in supramolecular chemistry and the development of self-assembled systems. The investigation aimed to uncover its role in forming higher-order structures such as host-guest complexes, molecular sensors, liquid crystals, or self-assembled monolayers for advanced materials.
Despite a thorough investigation, no specific research findings, data, or detailed studies concerning the use of Benzo[b]thiophene, 6-bromo-4-methyl- in the field of supramolecular chemistry or self-assembly for advanced materials were found in the available literature. The existing research on benzothiophene (B83047) derivatives in this context tends to focus on other substitution patterns or related heterocyclic scaffolds to exploit specific intermolecular interactions, such as halogen or hydrogen bonding, to guide the assembly process.
Consequently, there is no data to present on its specific contributions to molecular recognition, the formation of complex supramolecular architectures, or its performance in advanced materials derived from such systems. The potential of the 6-bromo and 4-methyl substitutions on the benzothiophene core to influence intermolecular interactions (e.g., via halogen bonding from the bromine atom or steric effects from the methyl group) remains a subject for future investigation.
Further research would be required to synthesize functionalized derivatives of Benzo[b]thiophene, 6-bromo-4-methyl- and to explore their capacity to participate in self-assembly processes or to act as components in larger supramolecular constructs.
Future Directions and Emerging Research Avenues for 6 Bromo 4 Methylbenzo B Thiophene
Exploration of Unconventional Reactivity Patterns and Novel Transformations
The inherent reactivity of the 6-bromo-4-methylbenzo[b]thiophene scaffold presents significant opportunities for discovering novel chemical transformations. The presence of the bromine atom at the 6-position makes it a prime candidate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide range of functional groups, leading to the synthesis of complex molecules that are otherwise difficult to access.
Future research will likely focus on leveraging the electronic effects of the 4-methyl group to modulate the reactivity of the C-Br bond. Furthermore, exploration into C-H activation at other positions on the benzothiophene (B83047) ring could lead to more direct and atom-economical functionalization pathways. Investigating photocatalyzed or electrochemically driven reactions could also uncover unconventional reactivity patterns, providing milder and more selective methods for derivatization.
Table 1: Potential Novel Transformations for 6-Bromo-4-methylbenzo[b]thiophene
| Reaction Type | Potential Reagents | Expected Product Class | Potential Applications |
| Suzuki Coupling | Aryl boronic acids | 6-Aryl-4-methylbenzo[b]thiophenes | Organic electronics, pharmaceuticals |
| Buchwald-Hartwig Amination | Amines, amides | 6-Amino-4-methylbenzo[b]thiophenes | Hole-transport materials, bioactive molecules |
| Sonogashira Coupling | Terminal alkynes | 6-Alkynyl-4-methylbenzo[b]thiophenes | Conjugated polymers, molecular wires |
| C-H Activation/Arylation | Arenes, catalysts (e.g., Pd, Rh) | Di-substituted benzo[b]thiophenes | Complex organic scaffolds |
Integration into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials represents a promising frontier for 6-bromo-4-methylbenzo[b]thiophene. These materials combine the desirable properties of both organic components (e.g., processability, tunability) and inorganic components (e.g., stability, conductivity). The benzothiophene moiety can be functionalized to act as a ligand for metal centers or as a building block in metal-organic frameworks (MOFs) and perovskites.
By converting the bromo group into a linking functional group, such as a carboxylic acid or a phosphonic acid, the molecule can be anchored to inorganic clusters or surfaces. rsc.org This could lead to the creation of novel hybrid materials with tailored optical, electronic, and catalytic properties. For instance, incorporating this scaffold into perovskite solar cells could enhance their stability and efficiency.
Advanced Characterization Techniques for Materials Derived from the Compound
As new materials derived from 6-bromo-4-methylbenzo[b]thiophene are synthesized, advanced characterization techniques will be crucial for understanding their structure-property relationships. High-resolution spectroscopic and microscopic methods will be necessary to probe the molecular arrangement and electronic behavior of these materials.
Techniques such as solid-state nuclear magnetic resonance (ssNMR), grazing-incidence wide-angle X-ray scattering (GIWAXS), and atomic force microscopy (AFM) will provide insights into the packing and morphology of thin films, which is critical for applications in organic electronics. Ultrafast transient absorption spectroscopy could be employed to study the photophysical properties and charge carrier dynamics in materials designed for optoelectronic devices.
Interdisciplinary Research with Nanoscience and Microelectronics
The intersection of 6-bromo-4-methylbenzo[b]thiophene chemistry with nanoscience and microelectronics holds immense potential. Derivatives of this compound could be used as organic semiconductors in thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The tunability of the benzothiophene core allows for the optimization of frontier molecular orbital energy levels to facilitate efficient charge injection and transport.
In nanoscience, self-assembly of functionalized 6-bromo-4-methylbenzo[b]thiophene derivatives could lead to the formation of well-defined nanostructures, such as nanowires and nanoribbons. These nanostructures could serve as active components in nanoscale electronic devices and sensors.
Machine Learning and AI-Assisted Design in Synthesis and Materials Discovery
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design and discovery of new molecules and materials. By training algorithms on existing datasets of benzothiophene derivatives and their properties, ML models can predict the characteristics of new, unsynthesized compounds. researchgate.net This approach can significantly accelerate the discovery of materials with desired properties, such as high charge mobility or specific absorption spectra.
AI can also assist in designing synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. This can help overcome synthetic challenges and guide the efficient production of novel 6-bromo-4-methylbenzo[b]thiophene derivatives. A synergistic approach combining ML, density functional theory (DFT), and molecular descriptor analysis can be employed for designing high-performance materials. researchgate.net
Sustainable and Atom-Economical Synthetic Pathways for Scale-Up
For the practical application of 6-bromo-4-methylbenzo[b]thiophene and its derivatives, the development of sustainable and atom-economical synthetic pathways is essential. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the generation of significant waste.
Future research should focus on developing greener synthetic routes, such as those utilizing C-H activation, flow chemistry, and catalysis with earth-abundant metals. These approaches can improve efficiency, reduce environmental impact, and facilitate the large-scale production of these valuable compounds. The goal is to create processes that are not only efficient in the lab but also viable for industrial production, ensuring that the potential of these materials can be fully realized.
Q & A
Q. What role does the bromo-methyl substitution pattern play in enhancing drug-likeness of benzo[b]thiophene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
